Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate
Description
Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate, commonly known as Levothyroxine Sodium (L-T4), is a synthetic thyroid hormone used to treat hypothyroidism and thyroid cancer. Its molecular formula is C15H10I4NNaO4 (anhydrous; molecular weight: 798.85 g/mol), and it is the sodium salt of the levo-isomer of thyroxine . Structurally, it features a diphenyl ether backbone with four iodine atoms at positions 3, 5, 3', and 5' of the aromatic rings (Figure 1). The compound acts as a prohormone, converted in vivo to the active form, Liothyronine (T3), via deiodination .
Properties
IUPAC Name |
sodium;2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXSUDPJJJJLC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I3NNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate involves several steps. The starting material is typically L-tyrosine, which undergoes iodination to introduce iodine atoms at specific positions on the aromatic ring. The iodinated intermediate is then coupled with a hydroxyphenoxy group to form the final product. The reaction conditions often involve the use of strong acids or bases and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Metabolic Reactions
Liothyronine Sodium undergoes several enzymatic reactions in vivo, primarily mediated by deiodinases:
Deiodination Pathways
-
DIO1 (Type 1 Deiodinase) : Converts T4 (thyroxine) to T3 in peripheral tissues. Liothyronine Sodium (T3) is already the active form and does not require further activation .
-
DIO2 (Type 2 Deiodinase) : Localizes in the central nervous system and skeletal muscle, further activating T4 to T3 .
-
DIO3 (Type 3 Deiodinase) : Inactivates T3 by converting it to reverse T3 (rT3), a biologically inactive form .
| Enzyme | Reaction | Role |
|---|---|---|
| DIO1 | T4 → T3 | Activation |
| DIO2 | T4 → T3 | Localized activation |
| DIO3 | T3 → rT3 | Inactivation |
Cytochrome P450 Metabolism
Liothyronine Sodium is metabolized by cytochrome P450 enzymes (e.g., CYP3A4), which catalyze oxidative reactions. This process involves the insertion of an oxygen atom and reduction of molecular oxygen, facilitated by NADPH via cytochrome P450 reductase .
Stability and Degradation
The compound’s stability is influenced by environmental factors:
-
Storage Conditions : Requires storage in a dark, inert atmosphere at room temperature to prevent degradation .
-
Hygroscopicity : The sodium salt form is hygroscopic, necessitating controlled humidity during handling .
-
pH Sensitivity : Dissolves in dilute alkaline solutions but may degrade under acidic conditions .
Pharmacokinetic Reactions
Bioavailability and therapeutic equivalence studies highlight its rapid onset and short duration of action:
Comparison with Related Thyroid Hormones
| Compound | Molecular Weight | Key Feature |
|---|---|---|
| Thyroxine (T4) | 776.87 g/mol | Precursor to T3; less potent |
| Reverse T3 (rT3) | 650.97 g/mol | Inactive form; regulates metabolism differently |
| Triiodothyronine (T3) | 650.97 g/mol | Active form; higher metabolic activity than T4 |
Scientific Research Applications
Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in regulating gene expression and cellular metabolism.
Medicine: Widely used in thyroid hormone replacement therapy and investigated for its potential in treating other endocrine disorders.
Industry: Employed in the production of diagnostic reagents and as a reference standard in pharmaceutical quality control
Mechanism of Action
The compound exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism and energy production. This results in increased protein synthesis, enhanced breakdown of cholesterol, and regulation of embryonic development .
Comparison with Similar Compounds
Research Findings and Data
- Receptor Affinity : T3 binds TRβ with 10–15x higher affinity than T4, explaining its potency despite lower serum concentrations .
- Metabolic Effects: T4’s slow conversion to T3 ensures gradual metabolic regulation, while exogenous T3 can cause hyperthyroidism if overdosed .
- Stability Issues : Light and moisture degrade T4, necessitating protective packaging , whereas T3 is more stable but shorter-acting .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity and structural integrity of Sodium 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) for purity analysis, as iodine-rich aromatic systems exhibit strong absorbance. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on the phenolic hydroxyl (δ 9.8–10.2 ppm) and α-amino protons (δ 3.1–3.5 ppm). Mass spectrometry (LC-MS) in negative ion mode can validate the molecular ion peak at m/z 672.96 (sodium adduct) .
- Key Data : Molecular formula (C₁₅H₁₁I₃NNaO₄), solubility in aqueous buffers (0.15 g/L at 25°C), and stability at <-20°C for long-term storage .
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Protocol : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and track iodine release using inductively coupled plasma mass spectrometry (ICP-MS). Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability .
- Critical Parameters : Temperature, pH, and ionic strength significantly influence hydrolysis of the ether linkage between phenolic rings .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Guidelines : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation (H335 hazard) by working in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : In case of skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina predict binding interactions between this compound and human serum albumin (HSA)?
- Workflow : Prepare the compound’s 3D structure using Gaussian optimization (B3LYP/6-31G* basis set). Dock into HSA’s Sudlow Site I (PDB: 1H9Z) using AutoDock Vina with a grid box centered on ARG114, LYS525, and ARG186. Validate predictions with fluorescence quenching assays .
- Key Residues : Electrostatic interactions with ARG145 and hydrogen bonding with ASN109 are critical for binding affinity .
Q. What experimental strategies resolve contradictions in reported binding affinities for thyroid receptor β (TRβ)?
- Troubleshooting : Compare radioligand displacement assays (using ¹²⁵I-labeled T3) with surface plasmon resonance (SPR). Account for buffer composition (e.g., Tris-HCl vs. HEPES) and co-factor presence (Zn²⁺). Replicate studies under reducing conditions to rule out disulfide bond interference .
- Data Normalization : Express results relative to positive controls (e.g., levothyroxine) to minimize inter-laboratory variability .
Q. How does iodination pattern (3,5-diiodo vs. 3-iodo substitution) impact the compound’s metabolic half-life in vivo?
- Study Design : Administer equimolar doses of the compound and its deiodinated analog to rodent models. Collect plasma samples at 0, 2, 6, and 24 hours. Quantify metabolites via LC-MS/MS, focusing on deiodination at the phenolic ring.
- Findings : The 3,5-diiodo configuration reduces hepatic clearance by 40% compared to mono-iodinated analogs, as shown in (elimination half-life = 2.5 days) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
